3-(3-Methylisoquinolin-1-yl)quinoline
Description
3-(3-Methylisoquinolin-1-yl)quinoline is a fused heterocyclic compound comprising a quinoline core linked to a 3-methyl-substituted isoquinoline moiety. For instance, hydrazine derivatives of isoquinoline (e.g., 1-(3-phenylisoquinolin-1-yl)hydrazine) are synthesized via nucleophilic substitution of chloro-substituted precursors (e.g., 1-chloro-3-phenylisoquinoline) with hydrazine hydrate . Similarly, Rh(III)-catalyzed dimerization of alkynylanilines has been employed for constructing indoloquinoline scaffolds, demonstrating the feasibility of metal-catalyzed approaches for complex heterocycles .
Isoquinoline derivatives are pharmacologically significant, with applications in anticancer, insecticidal, and receptor-targeting therapies . The methyl substitution at the 3-position of the isoquinoline moiety in 3-(3-Methylisoquinolin-1-yl)quinoline may enhance lipophilicity and influence binding interactions, as seen in other methyl-substituted quinolines .
Properties
CAS No. |
919786-58-6 |
|---|---|
Molecular Formula |
C19H14N2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
3-methyl-1-quinolin-3-ylisoquinoline |
InChI |
InChI=1S/C19H14N2/c1-13-10-14-6-2-4-8-17(14)19(21-13)16-11-15-7-3-5-9-18(15)20-12-16/h2-12H,1H3 |
InChI Key |
IMQWLKXKKPTREN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Methods Overview
The synthesis of 3-(3-Methylisoquinolin-1-yl)quinoline can be achieved through several established methods, including:
Each method has its own mechanism and conditions that affect the overall yield and purity of the final product.
Friedländer Synthesis
The Friedländer synthesis is a well-documented method for synthesizing quinolines. It involves the condensation of an aromatic amine with a carbonyl compound, typically under basic conditions.
- Formation of an enamine intermediate.
- Intramolecular cyclization to form the quinoline ring.
- Base: Potassium hydroxide or sodium hydroxide.
- Temperature: High (typically above 100 °C).
Yield: The yields can vary significantly based on the substrate used, often ranging from 50% to 90% depending on reaction conditions and purification methods employed.
Knorr Synthesis
The Knorr synthesis is another prominent method that allows for the formation of quinoline derivatives.
- Condensation of an aromatic amine with a β-ketoester.
- Cyclization facilitated by an acid catalyst.
- Acid: Sulfuric acid or hydrochloric acid.
- Temperature: Moderate to high temperatures (80–150 °C).
Yield: Yields are typically high, often exceeding 80%, particularly when optimized for specific substrates.
Conard-Limpach Synthesis
This method is characterized by its ability to produce a variety of substituted quinolines.
- Similar to Friedländer synthesis, involving condensation and cyclization.
- Typically utilizes strong acids for catalysis.
- Acid: Hydrochloric or sulfuric acid.
- Temperature: Elevated temperatures required for optimal results.
Yield: Generally high yields can be achieved, often above 85% with careful optimization.
Nanocatalyst-Assisted Methods
Recent advancements in synthetic methodologies have introduced nanocatalysts that enhance reaction efficiency and yield.
- Nanocatalysts facilitate the condensation reaction between aldehydes and amines.
- The use of magnetic nanoparticles allows for easy recovery and reuse.
- Catalyst load: Typically low (10–20 mg).
- Solvent-free conditions or minimal solvent use.
- Temperature: Often room temperature to moderate heating (60–90 °C).
Yield: These methods can achieve yields ranging from 85% to 96%, with reduced reaction times (5–15 minutes) compared to traditional methods.
Comparative Yield Data
The following table summarizes the yields from various preparation methods for 3-(3-Methylisoquinolin-1-yl)quinoline:
| Method | Yield (%) | Conditions |
|---|---|---|
| Friedländer Synthesis | 50–90 | High temperature, basic conditions |
| Knorr Synthesis | >80 | Moderate to high temperature, acidic |
| Conard-Limpach Synthesis | >85 | High temperature, strong acid |
| Nanocatalyst-Assisted Methods | 85–96 | Room temperature, low catalyst load |
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylisoquinolin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
3-(3-Methylisoquinolin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes and pigments due to its stable structure and reactivity
Mechanism of Action
The mechanism of action of 3-(3-Methylisoquinolin-1-yl)quinoline involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA replication in microbial cells, leading to its antimicrobial properties . Additionally, its structure allows it to interact with cellular receptors, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Functional Comparisons
Biological activities of quinoline derivatives are highly substituent-dependent (Table 2).
Key Observations:
- Electron-Withdrawing Groups: Nitro groups at quinoline C8 (e.g., in skin sensitizers) increase electrophilicity, enhancing protein adduct formation compared to amino-substituted analogs .
- Lipophilicity : Methyl and phenyl substituents improve membrane permeability, critical for central nervous system (CNS) targets like dopamine receptors .
Q & A
Q. 1.1. What are the key considerations for optimizing reaction conditions in synthesizing 3-(3-Methylisoquinolin-1-yl)quinoline derivatives?
Methodological Answer: Optimization involves solvent selection (e.g., ethanol for hydrazine reactions , THF/DMSO for azide intermediates ), temperature control (e.g., reflux at 323 K for hydrazine hydrate reactions ), and catalyst choice (e.g., PPh₃ for Staudinger reactions ). Reaction progress should be monitored via TLC, and purification techniques like recrystallization (e.g., dichloromethane ) or chromatography are critical for yield improvement.
Q. 1.2. How can structural characterization of 3-(3-Methylisoquinolin-1-yl)quinoline derivatives be performed with high accuracy?
Methodological Answer:
- X-ray crystallography resolves bond lengths, angles, and hydrogen-bonding networks (e.g., dihedral angles between isoquinoline and phenyl moieties , N–H⋯N interactions ).
- NMR spectroscopy validates substituent positions (e.g., chemical shifts for methoxy groups in 6,7-dimethoxy derivatives ).
- Mass spectrometry confirms molecular weight (e.g., ESI-MS for azide intermediates ).
Advanced Research Questions
Q. 2.1. How do hydrogen-bonding interactions in 3-(3-Methylisoquinolin-1-yl)quinoline derivatives influence their crystallographic packing and stability?
Methodological Answer: In crystal structures, N–H⋯N hydrogen bonds form R₂²(6) and R₂²(10) motifs, creating dimers across symmetry centers . These interactions tighten molecular packing, enhancing thermal stability. Computational tools (e.g., SHELXL97 ) and hydrogen-bond parameter tables (e.g., bond lengths: 0.89–1.02 Å ) are essential for analyzing packing efficiency.
Q. 2.2. What strategies resolve contradictions in reported biological activity data for 3-(3-Methylisoquinolin-1-yl)quinoline analogs?
Methodological Answer:
- Dose-response studies : Compare IC₅₀ values across cell lines (e.g., antibacterial activity of 6,7-dimethoxy derivatives ).
- Structural-activity relationship (SAR) analysis : Correlate substituent effects (e.g., methyl vs. phenyl groups) with bioactivity .
- Reproducibility checks : Validate protocols (e.g., hydrazine hydrate reaction conditions vs. azide coupling ).
Q. 2.3. How can computational methods predict the binding interactions of 3-(3-Methylisoquinolin-1-yl)quinoline derivatives with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock to simulate interactions with FtsZ (antibacterial target ) or acetylcholinesterase (Alzheimer’s target ).
- DFT calculations : Analyze electron density maps (e.g., δmax = 0.66 e Å⁻³ ) to predict reactive sites.
- MD simulations : Assess stability of ligand-protein complexes over time .
Q. 2.4. What challenges arise in synthesizing selenium-containing analogs (e.g., diselanyl derivatives) of 3-(3-Methylisoquinolin-1-yl)quinoline?
Methodological Answer:
- Selenium reactivity : Control oxidative coupling conditions to avoid overoxidation to selenones .
- Purification : Use inert atmospheres and low-temperature crystallization (e.g., dichloromethane at 273 K ).
- Spectroscopic validation : Confirm Se–Se bond formation via ¹H-⁷⁷Se NMR coupling .
Data Contradiction and Validation
Q. 3.1. How should researchers address discrepancies in reported synthetic yields for hydrazine-functionalized isoquinoline derivatives?
Methodological Answer:
- Parameter standardization : Fix variables like stoichiometry (e.g., hydrazine hydrate ratio ) and reaction time (3 hours at 323 K ).
- Byproduct analysis : Use HPLC-MS to identify side products (e.g., unreacted 1-chloro-3-phenylisoquinoline ).
- Replicate studies : Compare yields across independent labs (e.g., 61–92% for Staudinger reactions ).
Experimental Design Considerations
Q. 4.1. What criteria should guide the selection of solvents and catalysts for Suzuki-Miyaura coupling in isoquinoline derivatives?
Methodological Answer:
- Solvent polarity : Use DMF for polar intermediates or toluene for sterically hindered substrates .
- Catalyst systems : Pd(PPh₃)₄ for aryl chlorides , or Buchwald-Hartwig catalysts for aminations .
- Additives : Include K₂CO₃ or Cs₂CO₃ to deprotonate boronic acids .
Structural and Functional Analysis
Q. 5.1. How do substituents at the 3-position of the isoquinoline ring modulate electronic properties?
Methodological Answer:
- Electron-withdrawing groups (e.g., -NO₂): Reduce electron density at N1, altering reactivity in nucleophilic substitutions .
- Electron-donating groups (e.g., -OCH₃): Enhance π-stacking in crystal lattices, observed in 6,7-dimethoxy derivatives .
- Hammett parameters : Quantify substituent effects using σ values from UV-Vis or electrochemical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
